3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(3,4-Dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of pyrido[3,2-d]pyrimidines.
Preparation Methods
The synthesis of 3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. This reaction is carried out in a mixture of diphenyl oxide and biphenyl at around 250°C . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with multiple molecular targets. It inhibits beta-amyloid aggregation, which is a key factor in the pathophysiology of Alzheimer’s disease. Additionally, it exhibits dual cholinesterase inhibition, which helps in reducing the degradation of the neurotransmitter acetylcholine . These actions contribute to its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrido[3,2-d]pyrimidine derivatives such as:
8-Chloro-N2-isopropyl-N4-phenethylquinazoline-2,4-diamine: This compound also exhibits potent beta-amyloid aggregation inhibition and cholinesterase inhibition.
N2-Isopropyl-N4-phenethylpyrido[3,2-d]pyrimidine-2,4-diamine: Similar to the target compound, it shows good anti-beta-amyloid activity and dual cholinesterase inhibition.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-13-6-5-11(10-14(13)24-2)7-9-20-16(21)15-12(19-17(20)22)4-3-8-18-15/h3-6,8,10H,7,9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCNTTOLPFOUAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)NC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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